![molecular formula C21H36O5 B13389273 7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13389273.png)
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid
Overview
Description
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid is a complex organic compound known for its unique structure and significant biological activities. This compound belongs to the class of prostanoids, which are a group of bioactive lipids derived from fatty acids. Prostanoids play crucial roles in various physiological processes, including inflammation, vascular homeostasis, and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, introduction of the hydroxy and oxo groups, and the attachment of the heptanoic acid chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or carboxylic acids, while reduction of the oxo group can produce alcohols .
Scientific Research Applications
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid is a complex organic compound with a cyclopentyl ring and a heptanoic acid backbone. It has the molecular formula C21H36O5 and a molecular weight of approximately 368.514 g/mol. This compound, also known as Misoprostolacid, features hydroxyl and carbonyl functional groups, which contribute to its chemical reactivity and potential biological activity .
Research and Applications
this compound is studied for its potential anti-inflammatory and anti-cancer activities. As a prostaglandin analog, it interacts with specific receptors in the body to modulate physiological responses, including the inhibition of gastric acid secretion and the induction of uterine contractions.
Biological Properties
This compound exhibits significant biological properties and has been studied for its potential anti-inflammatory and anti-cancer activities. As a prostaglandin analog, it interacts with specific receptors in the body to modulate physiological responses.
** противоопухолевое действие **
The compound has potential anti-cancer activities.
Chemical Properties
The chemical behavior of this compound can be influenced by factors such as temperature, solvent, and the presence of catalysts.
Related Compounds
Several related compounds share structural similarities and are used in similar biological applications:
- Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate Contains an ester group.
- 7-[3-Hydroxy-2-(4-hydroxyoctanoyl)-5-cyclopentyl]heptanoic acid Lacks the methylene bridge and has different biological activity.
- Prostaglandin E1: A natural prostaglandin with broader physiological effects.
Mechanism of Action
The mechanism of action of 7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as prostanoid receptors. These receptors are G-protein-coupled receptors that mediate various cellular responses, including inflammation, vasodilation, and platelet aggregation. The compound binds to these receptors, triggering a cascade of intracellular signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Similar in structure but with different functional groups and biological activities.
Prostaglandin F2α: Another prostanoid with distinct physiological roles.
Thromboxane A2: A prostanoid involved in platelet aggregation and vasoconstriction.
Uniqueness
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid is unique due to its specific structure, which imparts distinct biological activities. Its ability to interact with multiple prostanoid receptors and modulate various physiological processes makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid, also known as misoprostol acid, is a synthetic analog of prostaglandin E1. It has garnered attention for its diverse biological activities, particularly in the fields of gastroenterology and reproductive health. This compound plays a significant role in modulating various physiological processes, including gastric acid secretion and uterine contractions.
- Molecular Formula : C21H36O5
- Molecular Weight : 368.514 g/mol
- IUPAC Name : 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid
The biological activity of this compound primarily involves its interaction with prostaglandin receptors. This interaction leads to:
- Inhibition of Gastric Acid Secretion : It stimulates mucus production in the gastrointestinal tract, providing a protective effect against ulcers.
- Uterine Contraction Induction : The compound is utilized in obstetrics for labor induction and management of postpartum hemorrhage.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators.
Anti-cancer Potential
Emerging studies suggest that this compound may possess anti-cancer properties. Its mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of signaling pathways related to cell proliferation.
Pharmacokinetics
The pharmacokinetic profile of misoprostol acid shows rapid absorption following oral administration, with peak plasma concentrations achieved within 30 minutes. The elimination half-life ranges from 20 to 40 minutes, indicating a need for multiple dosing to maintain therapeutic levels .
Case Study 1: Gastroprotective Effects
A clinical study explored the gastroprotective effects of misoprostol acid in patients with chronic gastritis. The results demonstrated a significant reduction in gastric acidity and improved mucosal healing compared to placebo controls.
Case Study 2: Reproductive Health Applications
In a randomized controlled trial involving pregnant women, misoprostol was administered to induce labor. The outcomes indicated a higher success rate in cervical ripening and labor initiation compared to standard methods .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate | C22H38O4 | Contains an ester group; used in similar biological applications |
Prostaglandin E1 | C20H34O5 | Natural prostaglandin; broader physiological effects |
7-[3-Hydroxy-2-(4-hydroxyoctanoyl)-5-cyclopentyl]heptanoic acid | C21H38O5 | Lacks the methylene bridge; different biological activity |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural elucidation of this compound?
- Employ 2D NMR (COSY, HSQC, HMBC) to resolve proton-proton coupling and carbon connectivity, particularly for the cyclopentane ring and side-chain substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography can resolve absolute stereochemistry if crystalline derivatives are obtainable .
Q. What analytical techniques ensure purity and stability during synthesis?
- Use reverse-phase HPLC with UV detection (λ = 210–240 nm) to monitor purity, and TLC with iodine staining for rapid assessment. Stability studies under varying pH, temperature, and light exposure (via accelerated degradation experiments) identify optimal storage conditions (e.g., −20°C in argon atmosphere) .
Q. What are the foundational steps for synthesizing this compound?
- Key steps include:
- Cyclopentane ring formation via intramolecular aldol condensation or cyclization of a linear precursor.
- Stereoselective introduction of the 4-hydroxy-4-methyloct-1-enyl side chain using organometallic reagents (e.g., Grignard or Wittig reactions).
- Oxidation of a secondary alcohol to the 5-oxo group using Jones reagent or Swern oxidation .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved?
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) ensure enantiocontrol. Compare experimental optical rotation and circular dichroism (CD) data with computational predictions (DFT or molecular dynamics) to validate stereochemistry .
Q. What strategies mitigate contradictions in spectral data between batches?
- Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use deuterated solvents in NMR to avoid peak splitting artifacts. Cross-validate with IR spectroscopy to confirm functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .
Q. How is the cyclopentane ring optimized for stability and reactivity?
- Screen Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance cyclization efficiency. Modify ring substituents (e.g., electron-withdrawing groups) to stabilize the 5-oxo moiety. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps in ring formation .
Q. What in vitro assays evaluate the compound’s bioactivity?
- Enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory potential) and cell viability assays (MTT or resazurin) assess cytotoxicity. For antibacterial studies, use MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains .
Q. Methodological Notes
- Stereochemical Validation : Always correlate experimental data (e.g., NOESY for spatial proximity) with computational models to resolve ambiguities .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) meticulously to troubleshoot batch-to-batch variability .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle overlapping spectral signals in complex mixtures .
Properties
IUPAC Name |
7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGPXZGIIOYDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112137-89-0 | |
Record name | 112137-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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